acetic acid
Overview
Description
acetic acid is a form of this compound where two carbon atoms are replaced with the carbon-13 isotope. This isotopically labeled compound is primarily used in scientific research due to its unique properties that allow for the tracking of carbon atoms in various biochemical reactions. Its chemical formula is C2H4O2, and it has a molecular weight of 62.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
acetic acid can be synthesized through several methods. One common approach involves the reaction of 13C-labeled carbon dioxide with methanol in the presence of a catalyst to produce 13C-labeled this compound. Another method involves the carboxylation of 13C-labeled methyl iodide with carbon monoxide .
Industrial Production Methods
Industrial production of this compound-13C2 typically involves the carbonylation of methanol using a rhodium or iridium catalyst.
Chemical Reactions Analysis
Types of Reactions
acetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and alcohols are common reagents for esterification reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Esters and amides.
Scientific Research Applications
acetic acid is extensively used in various fields of scientific research:
Mechanism of Action
The mechanism of action of acetic acid-13C2 revolves around its isotopic labeling. The incorporation of the carbon-13 isotope allows researchers to distinguish specific molecules involved in biochemical reactions due to its distinct mass compared to other carbon atoms. This enables precise tracking and analysis of metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Acetic acid-2-13C: Another isotopically labeled form of this compound with one carbon-13 atom.
Acetic anhydride-1,1-13C2: A labeled form of acetic anhydride with two carbon-13 atoms
Uniqueness
This compound is unique due to the presence of two carbon-13 atoms, which provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques. This makes it particularly valuable in studies requiring detailed analysis of carbon-containing compounds .
Properties
IUPAC Name |
acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.037 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16651-47-1 | |
Record name | Acetic acid-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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